2-(3-Methylphenoxy)propanoic acid
Overview
Description
2-(3-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenoxy)propanoic acid typically involves the reaction of 3-methylphenol with an appropriate propanoic acid derivative. One common method is the esterification of 3-methylphenol with 2-bromopropanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Products may include 3-methylphenoxyacetic acid or 3-methylphenoxyacetone.
Reduction: The major product is 2-(3-methylphenoxy)propanol.
Substitution: Products depend on the specific substitution reaction, such as 3-methyl-4-nitrophenoxypropanoic acid for nitration.
Scientific Research Applications
2-(3-Methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or pain signaling, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-(2-Methylphenoxy)propanoic acid
- 3-(4-Methylphenoxy)propanoic acid
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
Comparison: 2-(3-Methylphenoxy)propanoic acid is unique due to the position of the methyl group on the phenoxy ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. For example, 3-(2-Methylphenoxy)propanoic acid may have different binding affinities or reaction rates compared to this compound, highlighting the importance of molecular structure in determining chemical behavior.
Properties
IUPAC Name |
2-(3-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVECNFGARHPBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948004 | |
Record name | 2-(3-Methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25140-95-8 | |
Record name | 2-(3-Methylphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25140-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-(m-tolyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methylphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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